molecular formula C8H11BrN2O2 B13191273 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13191273
M. Wt: 247.09 g/mol
InChI Key: MKBXUHHGQLFUGW-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound containing nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and subsequent cyclization to form the dihydropyridinone ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyridinones, amines, and oxo derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases by targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-chloro-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-3-iodo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one

Uniqueness

Compared to similar compounds, 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This uniqueness makes it a valuable compound for targeted synthetic applications and research.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-amino-3-bromo-1-(2-hydroxyethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H11BrN2O2/c1-5-6(10)4-11(2-3-12)8(13)7(5)9/h4,12H,2-3,10H2,1H3

InChI Key

MKBXUHHGQLFUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CCO)Br

Origin of Product

United States

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